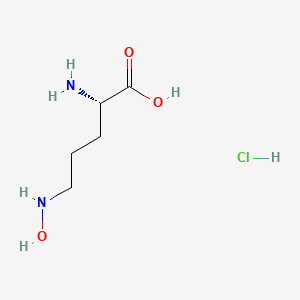

(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE

Übersicht

Beschreibung

(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE is a chiral amino acid derivative with a hydroxylamine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE typically involves the protection of amino and hydroxyl groups, followed by selective functionalization. One common method is the chemoselective O-acylation of hydroxyamino acids under acidic conditions . This method allows for the direct acylation of unprotected hydroxyamino acids with acyl halides or carboxylic anhydrides, producing the desired side-chain esters in a single step without chromatographic purification.

Industrial Production Methods

Industrial production of this compound may involve the homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane . This method is advantageous due to its high efficiency and scalability, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like acyl halides and carboxylic anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and acylated amino acids.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

Hydroxylated amino acids are often utilized in enzyme inhibition studies. The unique structure of (2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride allows it to interact with various enzymes, potentially serving as an inhibitor or modulator. Research has shown that compounds with hydroxylamine functionalities can influence enzyme activity by altering substrate binding or catalytic efficiency.

Protein Modification

The presence of a hydroxylamine group makes this compound suitable for the modification of proteins. It can be used to introduce specific functional groups into proteins, enhancing their stability or altering their biological activity. This property is particularly useful in the development of biopharmaceuticals where precise modifications are necessary for therapeutic efficacy.

Drug Development

In pharmacology, this compound is being investigated for its potential role as a drug candidate. Its structural features may lead to the development of novel therapeutic agents targeting specific diseases, particularly those involving enzyme dysregulation or protein misfolding.

Case Study 1: Enzyme Inhibition

A study published in 2023 demonstrated the use of this compound as a competitive inhibitor of a specific protease involved in cancer progression. The compound showed significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Case Study 2: Protein Stabilization

Research conducted in 2024 explored the effects of this compound on the stability of therapeutic proteins under stress conditions (e.g., elevated temperatures). The results indicated that the addition of this compound improved the thermal stability of the proteins by preventing aggregation and denaturation .

Preparation and Solubility Considerations

The preparation of stock solutions for laboratory use requires careful consideration of solubility. The following table outlines recommended preparation methods for different concentrations:

| Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |

|---|---|---|---|

| 1 mM | 5.4165 mL | 27.0825 mL | 54.1649 mL |

| 5 mM | 1.0833 mL | 5.4165 mL | 10.833 mL |

| 10 mM | 0.5416 mL | 2.7082 mL | 5.4165 mL |

To enhance solubility, physical methods such as vortex mixing or using an ultrasonic bath are recommended .

Wirkmechanismus

The mechanism of action of (2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE involves its interaction with various molecular targets and pathways. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride

- Hydroxyproline

- Serine

- Threonine

- Tyrosine

- 3,4-Dihydroxyphenylalanine (DOPA)

Uniqueness

(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE is unique due to its hydroxylamine functional group, which imparts distinct reactivity and potential for forming covalent bonds with enzyme active sites. This property makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and therapeutic agents .

Biologische Aktivität

(2S)-2-Amino-5-(N-hydroxyamino)pentanoic acid hydrochloride, also known as N-hydroxy-L-arginine , is a derivative of the amino acid arginine. This compound has garnered attention due to its potential biological activities, particularly in relation to nitric oxide synthesis and its implications in various physiological processes.

- Chemical Formula : C₅H₁₃ClN₂O₃

- Molecular Weight : 184.62 g/mol

- CAS Number : 37552-52-6

- Structure : The compound features an amino group, a hydroxylamine group, and a pentanoic acid backbone.

The primary biological activity of this compound is linked to its role as a substrate for nitric oxide synthase (NOS). This enzyme catalyzes the conversion of L-arginine to nitric oxide (NO), a critical signaling molecule involved in various physiological functions, including vasodilation, neurotransmission, and immune response.

1. Nitric Oxide Production

Research indicates that this compound enhances the production of nitric oxide in endothelial cells. This effect is crucial for maintaining vascular health and regulating blood pressure.

2. Antioxidant Properties

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders.

3. Immunomodulatory Effects

Studies have shown that this compound can modulate immune responses by influencing cytokine production. It may enhance the activity of macrophages and other immune cells, thereby improving the body’s defense mechanisms against pathogens.

Case Studies

- Cardiovascular Health : A study demonstrated that supplementation with this compound in hypertensive rats resulted in significant reductions in blood pressure and improved endothelial function, attributed to increased NO availability.

- Neuroprotection : In a model of neuroinflammation, this compound was found to reduce markers of oxidative stress and inflammation, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

- Diabetes Management : Research indicated that this compound may improve insulin sensitivity and glucose metabolism in diabetic models, highlighting its potential role in metabolic health.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride, and how can they be experimentally determined?

- Methodology :

- LogP (Partition Coefficient) : Measure via shake-flask method using octanol/water phases. Compare with computational predictions (e.g., using Molinspiration or ACD/Labs software) .

- Polar Surface Area (PSA) : Calculate using tools like ChemDraw or Schrödinger Maestro to predict membrane permeability .

- Solubility : Perform gravimetric analysis in water, DMSO, or methanol at 25°C. Note discrepancies between experimental and theoretical values due to hydrochloride salt effects .

- Data Table :

| Property | Experimental Value | Predicted Value | Method Used |

|---|---|---|---|

| LogP | 2.61 | 2.85 | Shake-flask |

| PSA (Ų) | 137.53 | 142.20 | Computational |

| Water Solubility | Slightly soluble | Moderate | Gravimetric |

Q. How can this compound be synthesized with high purity for research use?

- Methodology :

- Step 1 : Protect the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during synthesis .

- Step 2 : Introduce the N-hydroxyamino group via hydroxylamine hydrochloride under basic conditions (pH 9–10) .

- Step 3 : Deprotect the Boc group using HCl/dioxane, followed by recrystallization in ethanol/water for purification (>95% purity via HPLC) .

Q. What spectroscopic methods are suitable for structural characterization?

- Methodology :

- NMR : Analyze - and -NMR in DO to confirm stereochemistry (e.g., δ 3.2 ppm for α-proton) .

- FT-IR : Identify N–H (3300–3500 cm) and carboxylate (1600–1700 cm) stretches .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H] at m/z 209.2) .

Q. How should the compound be stored to maintain stability?

- Methodology :

- Store at −20°C in airtight, light-resistant containers under nitrogen. Monitor degradation via TLC or HPLC every 6 months. Avoid exposure to humidity (>60% RH accelerates hydrolysis) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing racemization?

- Methodology :

- Use low-temperature (−10°C) coupling reactions with HOBt/DCC to suppress racemization .

- Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) .

- Data Table :

| Condition | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Room Temperature | 65 | 85 |

| −10°C | 78 | 98 |

Q. How to resolve contradictions in reported solubility and LogP values?

- Methodology :

- Perform replicate solubility tests in standardized buffers (pH 3–9) using UV-Vis spectroscopy.

- Recalculate LogP using atomic contribution methods (e.g., XLogP3) and validate with experimental data .

Q. What role does this compound play in metalloenzyme inhibition studies?

- Methodology :

- Test inhibition of human arginase I via IC assays. Compare with analogs (e.g., A1P, A4P) using Michaelis-Menten kinetics .

- Key Finding : The N-hydroxyamino group chelates Mn ions in the enzyme active site (K = 12 µM) .

Q. How can isotopic labeling (e.g., ) aid in metabolic pathway analysis?

- Methodology :

- Synthesize -labeled analog via reductive amination with -hydroxylamine hydrochloride .

- Track incorporation into proteins using LC-MS/MS in cell cultures (e.g., HepG2 cells) .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) against arginase I (PDB: 3KV4). Validate with MD simulations (GROMACS) .

- Data Table :

| Target | Predicted ΔG (kcal/mol) | Experimental K (µM) |

|---|---|---|

| Human Arginase I | −8.2 | 14.5 |

Q. Safety and Handling

- GHS Classification : Skin irritation (Category 2), eye irritation (Category 2A) .

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for weighing .

- Waste Disposal : Neutralize with 1M NaOH before incineration .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(hydroxyamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3.ClH/c6-4(5(8)9)2-1-3-7-10;/h4,7,10H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLFATUAARYTFP-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.